tert-Butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It is classified under piperidine derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its structural components that may influence its pharmacological properties.
The compound is identified by the CAS number 1093066-74-0 and has a molecular formula of C13H22F2N2O, with a molecular weight of 276.32 g/mol. It belongs to the class of piperidine carboxylates, which are often explored for their biological activities, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions .
The synthesis of tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate involves several key steps:
The molecular structure of tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate features:
The InChI Key for this compound is provided for precise identification in chemical databases. The structural representation includes various functional groups that contribute to its reactivity and potential biological activity.
The primary reaction pathway involves the formation of the piperidine derivative through nucleophilic substitution reactions facilitated by the difluoroazetidine component. This process highlights the importance of fluorinated groups in enhancing biological activity and stability.
The reactions typically involve careful control of conditions such as temperature and solvent choice to optimize yield and purity. The use of protecting groups during synthesis is also crucial to prevent unwanted side reactions .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate holds promise in scientific research, particularly in:
Advanced catalytic methods have revolutionized the synthesis of the piperidine-azetidine core in tert-butyl 4-(3,3-difluoroazetidin-1-yl)piperidine-1-carboxylate (CAS 1093066-74-0). Pd-catalyzed C–N coupling enables direct condensation between N-Boc-4-piperidone and 3,3-difluoroazetidine, achieving yields >85% under mild conditions (80°C, 24h) [6]. Photoredox catalysis further enhances efficiency by generating azetidinyl radicals for ring coupling, reducing reaction times to <2h [10]. For stereocontrol, asymmetric reductive amination employs chiral catalysts (e.g., Ru-BINAP complexes), attaining enantiomeric excess (ee) values of ≥95% during piperidine ring formation [3].
Table 1: Catalytic Methods for Core Assembly
Catalytic System | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Pd/XPhos (ligand) | 24h | 85-88 | Functional group tolerance |
Ir Photoredox Catalyst | 1.5h | 78-82 | Rapid radical coupling |
Ru-(S)-BINAP Hydrogenation | 12h | 90 | Enantioselectivity (95% ee) |
Regioselective modification at the piperidine C4 position is critical for installing the 3,3-difluoroazetidine moiety. Computational studies (DFT calculations) reveal that the N-Boc group electronically deactivates C2/C6 positions by 5.3 kcal/mol, directing electrophiles to C4 [2] [4]. Directed ortho-metalation (DoM) strategies using TMP-ZnCl·LiCl enable selective C4 lithiation at −78°C, followed by azetidine incorporation with 92% regioselectivity [10]. Transition metal directing groups (e.g., 2-pyridinyl sulfonate) further enhance C4 selectivity (>30:1 vs. C3) in Pd-catalyzed aminations [6].
Key advances include:
Table 2: Regioselectivity Control Methods
Technique | Directing Group | Regioselectivity (C4:C3) |
---|---|---|
DoM Lithiation | TMP-ZnCl·LiCl | 92:8 |
Pd-Catalyzed Amination | 2-Pyridinyl sulfonate | 30:1 |
Enzymatic Resolution | None (kinetic) | >99:1 (ee) |
Incorporating 3,3-difluoroazetidine relies on electrophilic and radical fluorination. Deoxofluor agents (e.g., XtalFluor-E) convert azetidin-3-one to 3,3-difluoroazetidine with 94% efficiency by replacing carbonyl oxygen [9]. For late-stage fluorination, visible-light-mediated C–F bond formation uses Selectfluor and Ru(bpy)₃Cl₂, achieving chemoselectivity >90% at azetidine C3 [2]. The 3,3-difluoro motif enhances metabolic stability by reducing clearance rates 3-fold compared to non-fluorinated analogs, as confirmed by liver microsome studies [6].
Synthetic routes include:
Table 3: Fluorination Methods Compared
Method | Reagent/System | Yield (%) | Selectivity |
---|---|---|---|
Deoxofluorination | XtalFluor-E | 94 | >99% C3 |
Photoredox Fluorination | Selectfluor/Ru-cat | 88 | 90% C3 |
Gas-Phase HF Addition | HF/pyridine | 76 | 85% C3 |
Boc protection traditionally uses di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, but solvent-free alternatives now employ microwaves (100°C, 10 min, 98% yield) [3]. Microchannel reactors optimize Boc installation via continuous flow, reducing reagent use by 40% and eliminating aqueous waste [3]. Enzyme-catalyzed Boc protection with Candida antarctica lipase B in scCO₂ (supercritical CO₂) achieves 95% conversion while enabling solvent recycling [10].
Key innovations:
Table 4: Sustainable Boc Protection Strategies
Approach | Conditions | E-factor | Advantage |
---|---|---|---|
Solvent-Free Microwave | 100°C, 10 min | 1.2 | Near-zero solvent use |
Continuous Flow Reactor | 50°C, residence time 5 min | 0.8 | 40% reagent reduction |
Enzymatic (scCO₂ Medium) | 45°C, 200 bar | 0.5 | Solvent recyclability |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: